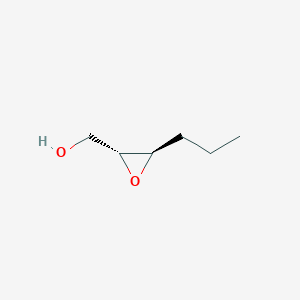
(2R,3R)-(+)-3-Propyloxiranemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-(+)-3-Propyloxiranemethanol is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a propyl group attached to the oxirane ring and a methanol group. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-(+)-3-Propyloxiranemethanol typically involves the epoxidation of an appropriate alkene precursor. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of tert-butyl hydroperoxide as the oxidant and titanium isopropoxide as the catalyst, in the presence of a chiral ligand such as diethyl tartrate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar epoxidation processes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of catalysts and reaction conditions is crucial to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R)-(+)-3-Propyloxiranemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different alcohols or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions to open the oxirane ring.
Major Products
Oxidation: Propyl aldehyde or propionic acid.
Reduction: 1,3-propanediol.
Substitution: Various alcohols or ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2R,3R)-(+)-3-Propyloxiranemethanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2R,3R)-(+)-3-Propyloxiranemethanol involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in both synthetic chemistry and biological systems. The molecular targets and pathways involved depend on the specific reactions and applications, but generally involve nucleophilic attack on the oxirane ring.
Comparación Con Compuestos Similares
Similar Compounds
(S,S)-(3-propyl-oxiranyl)-methanol: The enantiomer of (2R,3R)-(+)-3-Propyloxiranemethanol.
(R,R)-(3-butyl-oxiranyl)-methanol: Similar structure but with a butyl group instead of a propyl group.
(R,R)-(3-propyl-oxiranyl)-ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both a propyl group and a methanol group. This combination of features makes it particularly useful as a chiral building block in asymmetric synthesis and in studies of stereoselective reactions.
Propiedades
Número CAS |
92418-71-8 |
|---|---|
Fórmula molecular |
C6H12O2 |
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
[(2R,3R)-3-propyloxiran-2-yl]methanol |
InChI |
InChI=1S/C6H12O2/c1-2-3-5-6(4-7)8-5/h5-7H,2-4H2,1H3/t5-,6-/m1/s1 |
Clave InChI |
IGRZECZSICIWJA-PHDIDXHHSA-N |
SMILES isomérico |
CCC[C@@H]1[C@H](O1)CO |
SMILES canónico |
CCCC1C(O1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


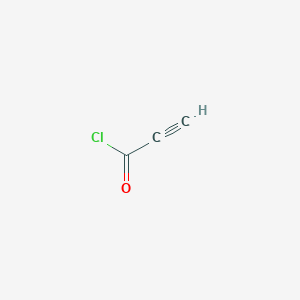
![TERT-BUTYL N-[2-CYCLOHEXYL-1-(OXIRAN-2-YL)ETHYL]CARBAMATE](/img/structure/B8672363.png)
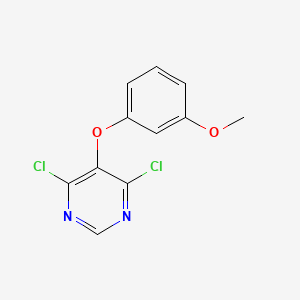
![Ethyl 2-(8-(nitromethyl)-1,4-dioxaspiro[4.5]decan-8-yl)acetate](/img/structure/B8672371.png)
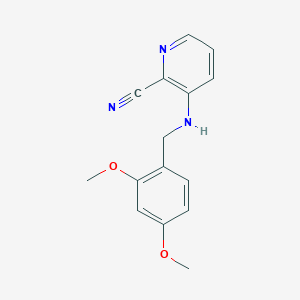


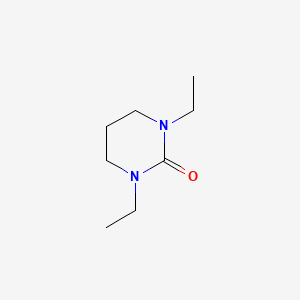
![5-[4-(Benzyloxy)phenyl]-2-furaldehyde](/img/structure/B8672411.png)
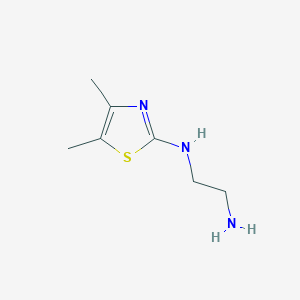
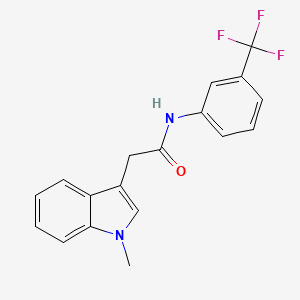
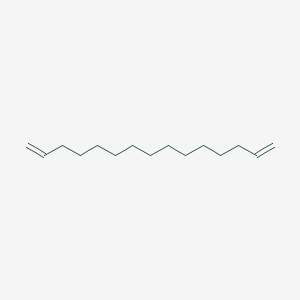
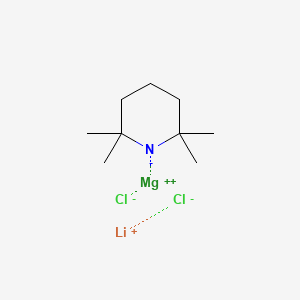
![Glycine, N-[(2-oxo-2H-1-benzopyran-3-yl)carbonyl]-](/img/structure/B8672441.png)
